molecular formula C18H23N3O2S B3016493 2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1798031-66-9

2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B3016493
CAS No.: 1798031-66-9
M. Wt: 345.46
InChI Key: BOYRPEJVRINGCH-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features have been synthesized and characterized, offering potential insights into methodologies that could be applied to the synthesis and analysis of "2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide". For example, the synthesis of new long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors demonstrates the potential for similar compounds to be used in material science and corrosion prevention (Yıldırım & Çetin, 2008).

Antimicrobial and Insecticidal Applications

Several studies have investigated the antimicrobial and insecticidal activities of compounds with acetamide structures, suggesting that "this compound" might also possess similar biological activities. For instance, compounds synthesized for antimicrobial activity testing indicate the potential for similar acetamides to be used in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Novel Heterocyclic Compounds Synthesis

The compound shares structural characteristics with heterocyclic compounds that have been synthesized and evaluated for various biological and chemical applications. Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety against pests like Spodoptera littoralis opens avenues for exploring the use of similar compounds in agricultural chemistry and pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Potential for Drug Development

The structural motifs present in "this compound" suggest potential applications in drug development. Studies have shown that related compounds can target specific receptors or biological pathways, indicating the possibility of exploring similar compounds for therapeutic purposes. For instance, compounds with acetamide structures have been synthesized and their structure-activity relationships analyzed for potential anticancer drug development (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13(2)14-3-5-16(6-4-14)23-12-17(22)20-15-7-9-21(11-15)18-19-8-10-24-18/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYRPEJVRINGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.